N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide -

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

Catalog Number: EVT-4526094
CAS Number:
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Alzheimer's Disease: Research has explored hybrid compounds of curcumin and melatonin, structurally similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide, as potential neuroprotectants for Alzheimer's disease. These compounds have shown promising results in reducing amyloid-β accumulation, inflammation, and oxidative stress in cellular and animal models of Alzheimer's disease [, ].
  • Arterial Hypertension: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, a closely related compound, has been investigated for its potential in treating arterial hypertension, particularly in individuals with sleep problems. Studies suggest that this compound, due to its similarity to melatonin, can improve sleep quality and positively impact central and vascular hemodynamics, contributing to blood pressure regulation [].
  • Optic Nerve Crush: Another related compound, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide, has shown potential in protecting retinal ganglion cells from death following optic nerve crush in mice. This finding suggests a potential application for similar indole derivatives in treating conditions involving retinal ganglion cell loss [].

5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide

Compound Description: This compound, also known as Z-CM-I-1, is a hybrid molecule designed by combining structural elements of curcumin and melatonin. Studies highlight its neuroprotective properties, particularly in the context of Alzheimer's disease (AD) models [, ]. Notably, Z-CM-I-1 exhibits nanomolar potency in protecting MC65 cells, a cellular AD model, against amyloid-beta oligomer (AβO) toxicity []. While demonstrating moderate AβO production inhibition in MC65 cells, Z-CM-I-1 does not significantly affect Aβ aggregation []. Furthermore, this compound exhibits potent antioxidant effects, likely contributing to its neuroprotective action potentially by interfering with AβO interactions within mitochondria []. Notably, Z-CM-I-1 demonstrates promising in vivo efficacy in an APP/PS1 transgenic AD mouse model, effectively reducing Aβ accumulation in the hippocampus and cortex []. Moreover, it mitigates inflammatory responses, oxidative stress, and synaptic dysfunction while enhancing the expression of mitochondrial electron transport chain complexes []. These findings underscore the potential of Z-CM-I-1 as a disease-modifying agent for AD.

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Compound Description: This compound is a synthetic analog of melatonin, a hormone known for regulating circadian rhythms and sleep-wake cycles [, ]. It is investigated for its potential in treating disorders associated with melatonin deficiency, including sleep disturbances and arterial hypertension [, ]. Notably, studies suggest its efficacy in improving central and vascular hemodynamics in patients with early-stage hypertension and insomnia []. Combination therapy incorporating this compound alongside standard antihypertensive medication like ramipril has shown promising results in improving clinical outcomes in such patients [].

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC)

Compound Description: HIOC is investigated for its potential neuroprotective effects, particularly in retinal ganglion cell (RGC) death following optic nerve crush (ONC) []. Systemic administration of HIOC showed significant protection against RGC loss in an ONC mouse model []. This protective effect was comparable to that observed with tauroursodeoxycholic acid (TUDCA), another neuroprotective agent [].

N-[2-(5-Methoxy-1H-indol-3-)Ethyl]heximide (MLT-5)

Compound Description: MLT-5 is a synthetic compound studied for its potential pharmaceutical applications []. While the provided abstract doesn't detail its specific biological activities, a high-performance liquid chromatography (HPLC) method was developed for the determination of MLT-5 and its related substances []. This suggests ongoing research and potential medicinal applications for this compound.

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Compound Description: This compound is part of a series of NSAID analogs designed for improved metabolic stability and selective COX-2 inhibition []. Unlike the parent NSAID, indomethacin, this derivative displays potent and selective COX-2 inhibitory action without ulcerogenic effects in rats []. This compound's design aimed to overcome the metabolic instability of a similar phenethyl amide derivative of indomethacin by substituting the phenethyl group with a 4-methoxyphenyl group []. This modification, as predicted by the in silico tool MetaSite, successfully shifted metabolism away from the amide substituent toward O-demethylation, resulting in improved pharmacokinetic properties [].

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine

Compound Description: This compound belongs to a series of N,N-dimethyltryptamines, structurally modified at the 5-position with various azole rings (imidazole, triazole, and tetrazole) []. The research aimed to develop potent and selective 5-HT1D receptor agonists with favorable pharmacokinetic properties, such as high oral bioavailability and limited central nervous system penetration []. Within this series, compounds with unsubstituted N-linked azole rings exhibited high affinity and selectivity for 5-HT1D receptors []. The study suggests that a hydrogen bond acceptor interaction with the receptor, facilitated by a beta-nitrogen in the azole ring, is crucial for optimal binding []. Notably, this research led to the identification of MK-462 (10a in the study), a potent and selective 5-HT1D receptor agonist with desirable pharmacokinetic characteristics [].

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 stands out as the first described selective, nonpeptide antagonist of the vasopressin V1b receptor []. Exhibiting nanomolar affinity for the V1b receptor in both animals and humans, SSR149415 demonstrates significantly lower affinity for other vasopressin receptor subtypes (V1a, V2) and the oxytocin receptor []. Additionally, it displays minimal interaction with a broad spectrum of other receptors, enzymes, and ion channels []. In vitro, SSR149415 acts as a full antagonist, effectively inhibiting arginine vasopressin (AVP)-induced calcium ion influx in cells expressing rat or human V1b receptors []. In vivo studies in rats confirmed its potent antagonism of AVP-induced corticotropin release, showcasing efficacy through various routes of administration, including oral []. SSR149415 also exhibits anxiolytic-like effects in a mouse anxiety model, the four-plate test []. These findings highlight SSR149415 as a valuable tool for investigating the role of V1b receptors and a potential therapeutic candidate for stress and anxiety disorders.

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist []. It exhibits nanomolar affinity for OT receptors in both rats and humans while showing significantly lower affinity for vasopressin receptor subtypes (V1a, V1b, V2) []. SSR126768A displays minimal interaction with other receptors, enzymes, and ion channels []. In functional assays, SSR126768A acts as a full OT receptor antagonist, effectively blocking OT-induced intracellular calcium release and prostaglandin production in human uterine smooth muscle cells []. Furthermore, it effectively inhibits OT-induced uterine contractions in both rat and human myometrial tissues []. Notably, SSR126768A demonstrates a long duration of action, maintaining efficacy in inhibiting uterine contractions for up to 24 hours after a single oral dose in rats []. Moreover, it effectively delays parturition in pregnant rats, suggesting its potential as a tocolytic agent for managing preterm labor [].

3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: AM103 represents a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme involved in leukotriene biosynthesis []. This compound demonstrates superior in vitro and in vivo potency in inhibiting leukotriene synthesis compared to earlier analogs []. Structure-activity relationship studies highlight the significance of incorporating heterocycles on the indole N-benzyl substituent and replacing the quinoline group present in earlier compounds []. These modifications resulted in improved potency, favorable pharmacokinetic properties, and enhanced physical properties, making AM103 a promising candidate for further development []. In preclinical studies, AM103 exhibited efficacy in a murine model of allergen-induced asthma []. Its successful completion of phase 1 trials in healthy volunteers underscores its potential as a therapeutic agent for inflammatory diseases [].

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523, a potent and selective leukotriene receptor antagonist, emerged from structural modifications within a series of 3-(arylmethyl)-1H-indole-5-carboxamides []. Incorporating fluorinated amide substituents led to the discovery of this compound, which exhibits high affinity for leukotriene receptors, effectively blocking leukotriene-induced bronchoconstriction []. The (R)-enantiomer of this compound (ZD3523) demonstrated superior potency compared to its (S)- counterpart []. Further profiling confirmed its selectivity as a leukotriene receptor antagonist, highlighting its potential as a therapeutic agent for inflammatory respiratory diseases like asthma [].

Properties

Product Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H18N2O3S/c1-22-14-7-8-17-16(11-14)13(12-18-17)9-10-19-23(20,21)15-5-3-2-4-6-15/h2-8,11-12,18-19H,9-10H2,1H3

InChI Key

YKYHIPLHJFINIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.